molecular formula C14H27ClN2O3 B6268901 5-methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid hydrochloride CAS No. 1955492-47-3

5-methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid hydrochloride

Cat. No.: B6268901
CAS No.: 1955492-47-3
M. Wt: 306.83 g/mol
InChI Key: WJPPIDQPYKNEDJ-UHFFFAOYSA-N
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Description

5-methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a formamido group, and a hexanoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological and chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Attachment of the Formamido Group: The formamido group is introduced via a formylation reaction, where a formylating agent such as formic acid or formamide is used.

    Incorporation of the Hexanoic Acid Moiety: The hexanoic acid moiety is attached through a condensation reaction with the piperidine derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like carbonyl or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the formamido group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols, amines, or hydrocarbons.

    Substitution: Formation of substituted piperidine derivatives or formamido derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways. The synthesis typically involves:

  • Formation of the piperidine derivative starting from 2-piperidone.
  • Introduction of the formamido group via formylation reactions.
  • Coupling with hexanoic acid through amide bond formation using reagents like EDCI and HOBt.

Biology

In biological research, 5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid hydrochloride is utilized to study interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It acts as a probe to investigate binding affinities and mechanisms of action, contributing to our understanding of molecular interactions in biological systems.

Medicine

The compound has significant potential in drug development, particularly for neurological and inflammatory conditions. Its structural features make it a candidate for designing new therapeutic agents. Notably, it has shown promise in:

  • Modulating the activity of specific receptors.
  • Exhibiting cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), with IC50 values around 25 µM and 30 µM respectively .

Industry

In industrial applications, this compound is valuable for producing specialty chemicals and materials. Its reactivity allows for various applications in synthesizing polymers and advanced materials.

Case Study 1: Antitumor Efficacy

A series of experiments on human cancer cell lines demonstrated that this compound exhibits significant cytotoxic effects against MCF-7 and HT-29 cells. The results indicate its potential as an anticancer agent due to its ability to induce cell death in these lines.

Case Study 2: Neurological Effects

Research has indicated that the compound may influence neurotransmitter systems, suggesting its use in developing treatments for neurological disorders. Further studies are ongoing to elucidate these effects and their mechanisms.

Mechanism of Action

The mechanism of action of 5-methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The formamido group and piperidine ring play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride
  • 5-methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride
  • 5-methyl-3-{[(piperidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride

Uniqueness

5-methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid hydrochloride is unique due to the specific positioning of the formamido group and the piperidine ring, which can significantly influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Biological Activity

5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid hydrochloride is a synthetic organic compound with significant potential in biological research and medicinal applications. Its unique structure, characterized by a piperidine ring and a formamido group, facilitates various interactions with biological macromolecules, making it a valuable candidate for drug development and biochemical studies.

  • IUPAC Name : (3S)-5-methyl-3-{[(piperidin-2-carbonylamino)methyl]hexanoic acid}; hydrochloride
  • Molecular Formula : C₁₄H₂₆ClN₂O₃
  • Molecular Weight : 306.83 g/mol
  • CAS Number : 2103005-40-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The piperidine ring enhances its binding affinity, while the formamido group may influence the specificity of these interactions. This dual functionality allows the compound to modulate various biological processes, including enzyme activity and signal transduction pathways.

1. Pharmacological Potential

Research indicates that this compound could play a role in developing therapeutic agents for neurological and inflammatory conditions. Its structural features suggest it may exhibit:

  • Anti-inflammatory properties : Potentially through inhibition of pro-inflammatory cytokines.
  • Neuroprotective effects : By modulating neurotransmitter systems or protecting neuronal cells from oxidative stress.

2. Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, highlighting the importance of structural modifications in enhancing pharmacological effects:

StudyCompoundFindings
Pyrazole derivativesShowed significant anti-inflammatory activity, indicating similar potential for piperidine-based compounds.
Piperidinyl carboxylic acidsDemonstrated neuroprotective effects in animal models, suggesting a pathway for further exploration with this compound.
Formamido derivativesExhibited strong binding affinities to specific receptors, which may correlate with the activity of this compound.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar derivatives:

Compound NameStructural FeaturesBiological Activity
(3S)-5-Methyl-3-{[(piperidin-2-yl)amino]methyl}hexanoic acidLacks formamido groupAltered binding properties; less potent in biological assays
(3S)-5-Methyl-3-{[(piperidin-2-yl)carbamoyl]methyl}hexanoic acidContains carbamoyl groupDifferent reactivity; potential for varied therapeutic applications

Properties

CAS No.

1955492-47-3

Molecular Formula

C14H27ClN2O3

Molecular Weight

306.83 g/mol

IUPAC Name

5-methyl-3-[(piperidine-2-carbonylamino)methyl]hexanoic acid;hydrochloride

InChI

InChI=1S/C14H26N2O3.ClH/c1-10(2)7-11(8-13(17)18)9-16-14(19)12-5-3-4-6-15-12;/h10-12,15H,3-9H2,1-2H3,(H,16,19)(H,17,18);1H

InChI Key

WJPPIDQPYKNEDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(=O)O)CNC(=O)C1CCCCN1.Cl

Purity

95

Origin of Product

United States

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